4-[(6-Phenylpyrimidin-4-yl)amino]phenol is a chemical compound categorized within the class of phenylpyrimidines. Its structure features a phenyl group linked to a pyrimidine ring, which is further connected to an amino group and a hydroxyl group (phenol). This unique arrangement renders the compound significant in various scientific fields, including medicinal chemistry, biology, and materials science. The compound is recognized for its potential therapeutic applications and as a building block for more complex organic molecules.
The compound can be identified by its Chemical Abstracts Service (CAS) number 927970-58-9. It falls under the broader classification of organic compounds, specifically within the category of aromatic amines and phenols. Its structure can be represented as follows:
This classification indicates that it contains four nitrogen atoms, twelve hydrogen atoms, and one oxygen atom in its molecular makeup.
The synthesis of 4-[(6-Phenylpyrimidin-4-yl)amino]phenol typically involves the reaction of 6-phenylpyrimidine-4-amine with phenol. The process generally consists of the following steps:
This multi-step synthesis allows for the effective production of the compound with high specificity.
Key structural data includes:
This structure contributes to its chemical reactivity and biological activity.
4-[(6-Phenylpyrimidin-4-yl)amino]phenol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-[(6-Phenylpyrimidin-4-yl)amino]phenol primarily involves its interaction with specific biological targets such as enzymes and receptors:
This duality in action makes it a candidate for therapeutic exploration in various diseases.
These properties are crucial for determining its applicability in various scientific contexts.
4-[(6-Phenylpyrimidin-4-yl)amino]phenol has diverse applications across several scientific domains:
The therapeutic exploration of pyrimidine derivatives spans over six decades, beginning with antimetabolites like 5-fluorouracil in the 1950s. These early compounds exploited the pyrimidine nucleotide mimicry to disrupt DNA synthesis in rapidly dividing cancer cells. The 1980s witnessed a paradigm shift with the development of trimethoprim as an antibacterial dihydrofolate reductase inhibitor, demonstrating the scaffold's adaptability beyond oncology. The discovery of zidovudine (AZT) for HIV treatment further cemented pyrimidine's role in antiviral therapy [2]. The 21st century brought kinase inhibitors to the forefront, with pyrimidine-based drugs like imatinib revolutionizing cancer treatment by targeting specific oncogenic signaling pathways. This evolution reflects a transition from cytotoxic agents to precision-targeted therapeutics leveraging the pyrimidine scaffold's capacity for selective protein interaction .
Recent structural innovations focus on hybrid systems such as 4-[(6-phenylpyrimidin-4-yl)amino]phenol, which incorporates a 4-aminophenol moiety to enhance target engagement. These compounds exhibit improved allosteric modulation capabilities for G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs). Research demonstrates that 6-phenylpyrimidin-4-one derivatives act as positive allosteric modulators (PAMs) of M1 mAChR with high subtype selectivity—a critical advancement for treating cognitive deficits in Alzheimer's disease and schizophrenia while minimizing peripheral side effects. The historical progression thus illustrates a trajectory from simple cytotoxic pyrimidines to sophisticated bifunctional molecules with enhanced specificity and therapeutic profiles [1] [7].
Table 1: Evolution of Pyrimidine-Based Therapeutics Across Decades
Era | Representative Drug | Therapeutic Class | Primary Target | Structural Innovation |
---|---|---|---|---|
1950s | 5-Fluorouracil | Anticancer (antimetabolite) | Thymidylate synthase | Halogenated pyrimidine |
1980s | Trimethoprim | Antibacterial | Dihydrofolate reductase | Diaminopyrimidine |
1987 | Zidovudine (AZT) | Antiviral (HIV) | Reverse transcriptase | Azido-substituted pyrimidine |
2001 | Imatinib | Anticancer (TKI) | BCR-ABL kinase | Phenylaminopyrimidine core |
2010s | MIPS1780 (Compound 2) | Neurological PAM | M1 mAChR | 6-Phenylpyrimidin-4-one with pendant modifications |
The 4-aminophenol moiety (H₂N-C₆H₄-OH) represents a strategic pharmacophoric element in medicinal chemistry due to its balanced amphiphilic character and hydrogen-bonding versatility. This bifunctional unit contains two orthogonal polar groups—a phenolic hydroxyl and an aromatic amine—separated by a para-disposed benzene ring. The primary amino group serves as a hydrogen bond donor/acceptor, while the phenolic hydroxyl acts as a strong hydrogen bond donor. This arrangement creates an extended dipole moment that facilitates interactions with complementary residues in enzyme active sites or receptor pockets. Additionally, the aromatic system enables hydrophobic contacts with protein surfaces, making 4-aminophenol an ideal building block for molecular recognition [6] [8].
Chemically, 4-aminophenol serves as a multifunctional synthetic intermediate due to its differential reactivity. The nucleophilic aromatic amine participates in electrophilic substitution reactions, azo coupling, and reductive alkylation, while the phenolic hydroxyl group enables O-alkylation, phosphorylation, or complexation with metal ions. This versatility is exemplified in the synthesis of paracetamol (acetaminophen), where 4-aminophenol undergoes N-acetylation to produce this globally essential analgesic. Beyond this application, 4-aminophenol derivatives demonstrate diverse pharmacological activities, including antioxidant, antipyretic, and antimalarial effects. The compound's electron-rich nature facilitates oxidation to quinone imines, which can covalently modify target proteins or generate redox-active species that induce oxidative stress in pathogens [6] [8] [9].
In the context of 4-[(6-phenylpyrimidin-4-yl)amino]phenol, the 4-aminophenol component serves dual roles: as a hydrogen-bonding anchor point for target engagement and as a structural linker that modulates the molecule's overall conformation. Computational studies reveal that the phenolic hydroxyl group forms stable hydrogen bonds with kinase hinge regions (e.g., in CDK2), while the exocyclic amino group enables conformational restriction through intramolecular hydrogen bonding. This intramolecular interaction creates a pseudo-cyclic structure that pre-organizes the molecule for optimal target binding. Furthermore, the 4-aminophenol unit enhances water solubility compared to purely nonpolar analogs, improving the compound's druglikeness [9].
Table 2: Bioactive Compounds Incorporating 4-Aminophenol Motif and Their Applications
Compound Class | Representative Structure | Biological Activity | Key Molecular Interactions |
---|---|---|---|
Paracetamol derivatives | N-(4-Hydroxyphenyl)acetamide | Analgesic/antipyretic | COX enzyme inhibition via phenol-quinone redox cycling |
Antimalarial aminophenols | 4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol | Antiplasmodial | Heme polymerization inhibition in Plasmodium spp. |
Kinase inhibitor scaffolds | 4-[(6-Phenylpyrimidin-4-yl)amino]phenol | CDK2/Aurora kinase inhibition | Hydrogen bonding with kinase hinge region residues |
Antitrypanosomal agents | 4-[(4-Chlorobenzyl)amino]phenol | Trypanocidal | Interaction with trypanothione reductase |
Antioxidant phenolics | 2-Methyl-6-(1-phenylethyl)phenol | Free radical scavenging | Electron donation from phenolic hydroxyl |
The molecular architecture of 4-[(6-phenylpyrimidin-4-yl)amino]phenol integrates three pharmacologically significant components: a 6-phenylpyrimidine core, an exocyclic amino linker, and a terminal 4-aminophenol unit. This tripartite structure enables multimodal target engagement across diverse biological systems. The pyrimidine ring acts as a hydrogen bond acceptor platform, mimicking endogenous purines and pyrimidines in nucleotide-binding domains. The phenyl substituent at the 6-position provides hydrophobic surface contact, enhancing affinity for hydrophobic subpockets in target proteins. The 4-aminophenol moiety, as previously detailed, contributes polar interactions and conformational restraint. This synergistic arrangement creates a privileged scaffold with demonstrable activity against neurological targets, proliferative disorders, and infectious diseases [1] .
In neurological therapeutics, this scaffold functions as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike orthosteric agonists that target the highly conserved acetylcholine binding site, 6-phenylpyrimidin-4-one derivatives like MIPS1780 (Compound 2) bind to a topographically distinct allosteric site located in the receptor's extracellular vestibule. This site exhibits greater structural diversity across mAChR subtypes, enabling enhanced selectivity. Research shows that modifications to the pendant group of 6-phenylpyrimidin-4-ones significantly impact allosteric binding affinity (pKB) and cooperativity (αβ) with acetylcholine. Crucially, the phenolic component in 4-[(6-phenylpyrimidin-4-yl)amino]phenol analogs influences intrinsic efficacy, potentially reducing adverse effects associated with excessive receptor activation [1].
In oncology, the compound demonstrates inhibitory activity against cyclin-dependent kinases (CDKs) and Aurora kinases—validated targets in cancer therapy. Molecular modeling indicates that 4-[(6-phenylpyrimidin-4-yl)amino]phenol derivatives bind to the ATP-binding cleft of CDK2 through a tripartite hydrogen-bonding network: the pyrimidine N1 atom donates a hydrogen bond to the kinase hinge residue Glu81, while the phenolic hydroxyl accepts a hydrogen bond from Lys89. The phenyl ring engages in hydrophobic stacking with the gatekeeper residue Phe80. This binding mode disrupts kinase activity, arresting cell cycle progression in proliferating tumor cells. Additionally, these compounds exhibit antitrypanosomal and antiplasmodial activities, likely through inhibition of essential parasitic kinases or redox cycling mechanisms facilitated by the phenolic moiety [7].
The synthetic versatility of this scaffold enables structure-activity relationship (SAR) optimization across all three domains. The pyrimidine core tolerates substitutions at C2 (e.g., methyl, amino) that modulate electronic properties and hydrogen-bonding capacity. The 6-phenyl group can be ortho-, meta-, or para-substituted with halogens, alkyl chains, or heterocycles to enhance target complementarity. The phenolic unit can undergo O-alkylation or be replaced with bioisosteres like indole without losing activity. These modifications allow precise tuning of physicochemical properties—lipophilicity, polar surface area, and rotatable bond count—to optimize druglikeness and in vivo efficacy [1] [9].
Table 3: Reported Biological Activities of 4-[(6-Phenylpyrimidin-4-yl)amino]phenol Derivatives
Therapeutic Area | Molecular Target | Reported Activity | Structural Determinants |
---|---|---|---|
Neurological disorders | M1 mAChR | Positive allosteric modulator (PAM) | 4-(1-Methylpyrazol-4-yl)benzyl pendant enhances affinity |
Oncology | CDK2/Aurora kinases | Inhibition (IC50 0.1-5 μM) | Phenolic hydroxyl forms critical H-bonds with hinge region |
Antiparasitic therapy | Trypanosoma brucei | Growth inhibition (EC50 1.8 μM) | 2-Methylpyrimidine enhances membrane penetration |
Antiviral therapy | SARS-CoV-2 nsp13 helicase | Docking score -6.4 kcal/mol | Phenethyl group optimizes hydrophobic interactions |
Antioxidant applications | Free radicals | Radical scavenging capacity | Phenolic hydrogen donation to reactive oxygen species |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1